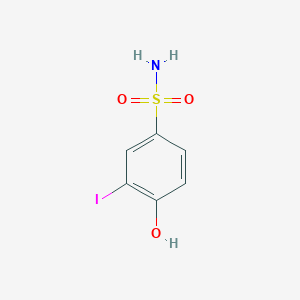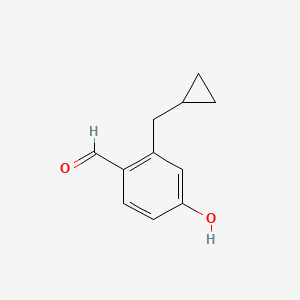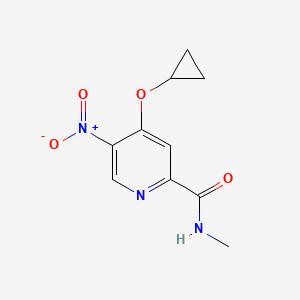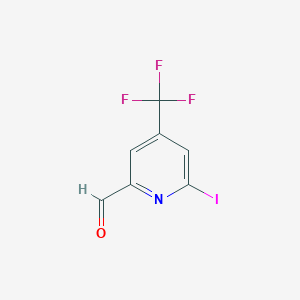![molecular formula C8H6F6N2 B14841192 [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine: is an organic compound with the molecular formula C8H6F6N2 and a molecular weight of 244.14 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, which is further connected to a methylamine group. The presence of trifluoromethyl groups imparts unique chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine typically involves the reaction of 2,6-bis(trifluoromethyl)pyridine with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the methylamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the trifluoromethyl groups. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, organometallic reagents
Major Products Formed:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Halogenated or organometallic-substituted pyridines
Applications De Recherche Scientifique
Chemistry: In chemistry, [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of ligands for catalysis and coordination chemistry .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates, making it a useful scaffold in medicinal chemistry .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and advanced materials .
Mécanisme D'action
The mechanism of action of [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
- 2,6-Bis(trifluoromethyl)pyridine
- 4-Pyridinemethanamine
- 2,6-Bis(trifluoromethyl)aniline
Comparison: Compared to similar compounds, [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine is unique due to the presence of both trifluoromethyl groups and a methylamine group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it more versatile in various applications .
Propriétés
Formule moléculaire |
C8H6F6N2 |
|---|---|
Poids moléculaire |
244.14 g/mol |
Nom IUPAC |
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)5-1-4(3-15)2-6(16-5)8(12,13)14/h1-2H,3,15H2 |
Clé InChI |
KJFKPBZYLIUOIY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















